tert-Butyl 4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carboxylate

Medicinal Chemistry Lipophilicity ADME Optimization

tert-Butyl 4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS 1528549-03-2) is a heterocyclic building block featuring a partially saturated 2,3-dihydropyrrolo[2,3-b]pyridine core, a tert-butyloxycarbonyl (Boc) protecting group at the 1-position, and a chlorine atom at the 4-position. With a molecular formula of C12H15ClN2O2 and a molecular weight of 254.71 g/mol, this compound serves as a key intermediate in the synthesis of kinase inhibitors, particularly those targeting Bruton's tyrosine kinase (BTK) and the c-Met/Axl dual pathway, where the 4-chloro substituent provides a handle for further functionalization via cross-coupling reactions.

Molecular Formula C12H15ClN2O2
Molecular Weight 254.71
CAS No. 1528549-03-2
Cat. No. B2542008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carboxylate
CAS1528549-03-2
Molecular FormulaC12H15ClN2O2
Molecular Weight254.71
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=C(C=CN=C21)Cl
InChIInChI=1S/C12H15ClN2O2/c1-12(2,3)17-11(16)15-7-5-8-9(13)4-6-14-10(8)15/h4,6H,5,7H2,1-3H3
InChIKeyYLTRPTRRNKYFGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS 1528549-03-2): A Specialized Building Block for Kinase-Focused Medicinal Chemistry


tert-Butyl 4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS 1528549-03-2) is a heterocyclic building block featuring a partially saturated 2,3-dihydropyrrolo[2,3-b]pyridine core, a tert-butyloxycarbonyl (Boc) protecting group at the 1-position, and a chlorine atom at the 4-position . With a molecular formula of C12H15ClN2O2 and a molecular weight of 254.71 g/mol, this compound serves as a key intermediate in the synthesis of kinase inhibitors, particularly those targeting Bruton's tyrosine kinase (BTK) and the c-Met/Axl dual pathway, where the 4-chloro substituent provides a handle for further functionalization via cross-coupling reactions [1]. Its Boc-protected dihydro structure offers distinct advantages in synthetic planning compared to its fully aromatic analog, making it a strategic choice for multi-step medicinal chemistry campaigns [2].

Why Interchanging Dihydro and Aromatic Pyrrolo[2,3-b]pyridine Building Blocks Compromises Synthetic Utility and Physicochemical Profiles


Generic substitution between the dihydro pyrrolo[2,3-b]pyridine building block (CAS 1528549-03-2) and its fully aromatic counterpart (CAS 945599-50-8) is not feasible without altering the downstream physicochemical and biological profile of the final compound . The reduced dihydro core in the target compound introduces an sp3-hybridized carbon center, increasing the fraction of sp3 carbons (Fsp3=0.5) and reducing lipophilicity compared to the completely planar aromatic system [1]. This structural difference directly impacts molecular properties, as evidenced by the lower calculated LogP for the target compound (LogP=3.03) relative to the aromatic analog (LogP=3.47) . Such shifts in lipophilicity can critically influence ADME properties during lead optimization campaigns, making the dihydro scaffold a strategically distinct starting point for medicinal chemistry programs targeting kinases such as BTK and Axl/c-Met [2].

Quantitative Evidence Guide for tert-Butyl 4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carboxylate: Comparative Data for Scientific Selection


Reduced Lipophilicity of the Dihydro Scaffold Compared to the Aromatic Analog

The target compound, with its partially saturated 2,3-dihydropyrrolo[2,3-b]pyridine core, exhibits a significantly lower calculated octanol-water partition coefficient (LogP) than its fully aromatic structural analog. Specifically, one source reports a LogP for the target compound of 3.03, while the analogous N-Boc-4-chloro-7-azaindole (CAS 945599-50-8) is reported with a higher LogP of 3.47 [1]. This lower lipophilicity is a direct consequence of the increased sp3 carbon character in the dihydro scaffold (Fsp3=0.5 vs. Fsp3=0.33 for the aromatic analog) .

Medicinal Chemistry Lipophilicity ADME Optimization

Unique Scaffold Utility in Potent BTK Inhibitor Synthesis Evidenced by Downstream Biological Activity

Literature evidence confirms that the 1H-pyrrolo[2,3-b]pyridine scaffold, which can be synthesized using the target compound as an intermediate, yields potent Bruton's tyrosine kinase (BTK) inhibitors. In a key study, a structurally related analog (compound 3p) built on this scaffold demonstrated an IC50 of 6.0 nM in a BTK enzymatic assay and 14 nM in a cellular assay, outperforming the comparator compound RN486 and a pyrrolo[2,3-d]pyrimidine derivative [1]. This class-level inference validates the target compound's strategic value in synthesizing highly potent kinase inhibitors.

Kinase Inhibitor BTK Medicinal Chemistry

Enhanced Physicochemical Properties Versus the Unprotected Amine Congener

The Boc protecting group on the target compound is essential for both solubility and intermediate stability. The unprotected amine, 4-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (CAS 1354454-95-7), is commercially available but has a significantly lower molecular weight (154.59 g/mol) and likely higher reactivity. In contrast, the target compound's Boc group increases stability and provides a hydrophobic handle, making it easier to purify and handle during multi-step synthesis. Although there is no direct quantitative stability comparison for these two specific molecules, vendor descriptions for analogous compounds note that the Boc group enhances steric stability and influences lipophilicity .

Organic Synthesis Intermediate Stability Process Chemistry

Optimal Application Scenarios for tert-Butyl 4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carboxylate in Drug Discovery and Chemical Biology


Synthesis of Next-Generation BTK Inhibitors Targeting the C481S Resistance Mutation

The target compound is ideally suited as a starting material for synthesizing novel 1H-pyrrolo[2,3-b]pyridine derivatives aimed at inhibiting the BTK C481S mutation. Recent research highlights the discovery of a new series of noncovalent BTK inhibitors based on this scaffold, with one lead compound demonstrating significant in vivo efficacy and tumor suppression (TGI up to 82%) in a mutant BTK C481S mouse xenograft model [1]. The 4-chloro substituent on the target building block is a key functional handle for introducing the molecular diversity required to occupy the mutant kinase's binding pocket, making it a critical raw material for medicinal chemistry groups focused on overcoming resistance to irreversible BTK inhibitors.

Construction of Dual c-Met/Axl Kinase Inhibitor Libraries for Oncology Research

Patent literature identifies this compound as a reactant in the synthesis of novel fused pyridine derivatives that function as potent c-Met tyrosine kinase inhibitors [2]. The resulting chemotypes are designed to address both c-Met and Axl kinases, which are validated targets in non-small cell lung cancer and other solid tumors. The 2,3-dihydro core with its 4-chloro handle allows for the precise construction of the 4-aryloxy or 4-amino substitution patterns found in clinical candidates like BPI-9016M . Procuring this specific building block ensures access to the correct synthetic pathway for generating these dual-inhibitor pharmacophores.

Precursor for Creating Novel Chemical Probes with Optimized ADME Profiles

The strategic advantage of the dihydro scaffold over its aromatic analog lies in its altered physicochemical properties. Calculated data shows the target compound has a lower LogP (3.03) compared to the aromatic analog (LogP 3.47) [3]. This difference makes the target compound a superior choice for initiating a lead optimization program where a final drug candidate is expected to have a lower lipophilicity, potentially improving aqueous solubility, reducing metabolic clearance, and minimizing off-target pharmacology. The Boc group also provides a temporary lipophilic handle that can be removed in a final deprotection step to reveal a polar, hydrogen-bonding NH group.

Versatile Intermediate for Palladium-Catalyzed Cross-Coupling Reaction Sequences

The 4-chloro substituent on the pyridine ring is a key differentiator from the 4-bromo or 4-iodo analogs. While the bromo or iodo analogs may offer higher reactivity in oxidative addition steps for Suzuki or Buchwald-Hartwig couplings, the chloro derivative provides a balance of reactivity and selectivity that is often crucial for chemoselective transformations on halogenated heterocycles. Literature highlights that a 'best route relied on a chemoselective Suzuki–Miyaura cross-coupling at C-2 on a 2-iodo-4-chloropyrrolopyridine intermediate, and subsequently a Buchwald–Hartwig amination... at C-4' . The robust nature of the aryl chloride allows for these staged synthetic strategies without premature functionalization, a key consideration for planning efficient synthetic routes.

Quote Request

Request a Quote for tert-Butyl 4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.